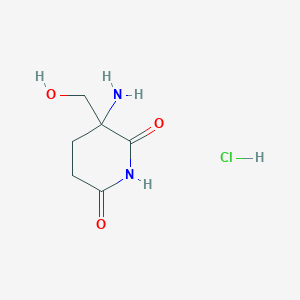

3-Amino-3-(hydroxymethyl)piperidine-2,6-dione;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

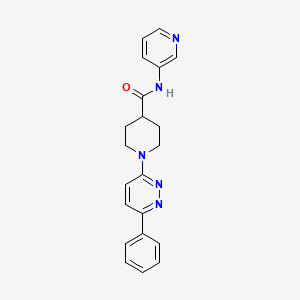

Overview

Description

3-Amino-3-(hydroxymethyl)piperidine-2,6-dione hydrochloride is an important organic synthetic raw material . It is a reagent for preparing lenalidomide that can induce ubiquitination and degradation of CK1α in del (5q) MDS . It can also be used to prepare phthalimide conjugates that can promote ligand-dependent target protein degradation .

Synthesis Analysis

The preparation methods of 3- amino -2,6- piperidine dione hydrochloride include several steps . It is a reagent for preparing lenalidomide . It can also be used to prepare phthalimide conjugates that can promote ligand-dependent target protein degradation .Molecular Structure Analysis

The molecular formula of 3-Amino-3-(hydroxymethyl)piperidine-2,6-dione hydrochloride is C5H9ClN2O2 . The average mass is 164.590 Da and the monoisotopic mass is 164.035248 Da .Chemical Reactions Analysis

3-Aminopiperidine-2,6-dione hydrochloride is a reagent for preparing lenalidomide that can induce ubiquitination and degradation of CK1α in del (5q) MDS . It can also be used to prepare phthalimide conjugates that can promote ligand-dependent target protein degradation .Physical And Chemical Properties Analysis

The physical form of 3-Amino-3-(hydroxymethyl)piperidine-2,6-dione hydrochloride is solid . It has a molecular weight of 164.59 . The storage temperature is at room temperature in an inert atmosphere .Scientific Research Applications

Protein Degradation and PROTAC Development

- Details : The compound contains a terminal amine group, allowing rapid conjugation with carboxyl-containing linkers. Researchers use it as a basic building block to create libraries of protein degraders. These protein degraders can selectively target specific proteins for degradation, a promising approach in drug discovery and chemical biology .

Lenalidomide Synthesis and Medicinal Chemistry

- Details : Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS. Researchers utilize this compound to synthesize lenalidomide and explore its therapeutic potential .

Phthalimide Conjugates for Targeted Protein Degradation

- Details : These conjugates can promote ligand-dependent target protein degradation. By linking the compound to specific ligands, researchers create molecules that selectively degrade disease-associated proteins, offering a novel strategy for drug development .

Organic Synthesis and Intermediates

- Details : Researchers employ it during laboratory investigations and chemical production processes. Its versatility makes it valuable for creating diverse molecules and exploring new synthetic pathways .

Chemical Building Blocks for Drug Discovery

- Details : By incorporating this compound into drug scaffolds, scientists explore novel chemical space and optimize drug properties. Its functional groups enable diverse modifications for structure-activity relationship studies .

Safety and Handling Information

Mechanism of Action

Mode of Action

It’s known that many similar compounds interact with their targets by forming covalent bonds, leading to changes in the target’s function .

Biochemical Pathways

It’s known that similar compounds can affect various biochemical pathways, leading to downstream effects such as the activation or inhibition of certain enzymes or signaling pathways .

Result of Action

Similar compounds have been shown to induce changes at the molecular and cellular levels, such as alterations in gene expression, enzyme activity, or cellular signaling .

Safety and Hazards

The safety information includes several hazard statements such as H302+H312+H332-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including wearing chemical impermeable gloves .

Future Directions

The future directions of 3-Amino-3-(hydroxymethyl)piperidine-2,6-dione hydrochloride could involve its use in the development of protein degrader building blocks . It contains a terminal amine group, allowing rapid conjugation of carboxyl containing linkers . This makes it a basic building block for the development of a protein degrader library .

properties

IUPAC Name |

3-amino-3-(hydroxymethyl)piperidine-2,6-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3.ClH/c7-6(3-9)2-1-4(10)8-5(6)11;/h9H,1-3,7H2,(H,8,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRWSKPIDKEHCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1=O)(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B2806225.png)

![(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride](/img/structure/B2806227.png)

![Tert-butyl 6-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]-1,4-oxazepane-4-carboxylate](/img/structure/B2806228.png)

![ethyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2806229.png)

![3-amino-N-(2-fluorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2806238.png)

![6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2806240.png)